3-{4-[(2-Fluorobenzyl)oxy]benzylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[55]undecane-2,4-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **3-({4-[(2-Fluorophenyl)methyl]oxy}-3-(methyloxy)phenyl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 4-(2-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl
Uniqueness
What sets 3-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Properties
Molecular Formula |
C23H21FO5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C23H21FO5/c24-20-7-3-2-6-17(20)15-27-18-10-8-16(9-11-18)14-19-21(25)28-23(29-22(19)26)12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2 |
InChI Key |
VUFPJEOXZBXBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.